Increased Hydrophilicity vs. Monoamine and Amide Analogs
The target compound exhibits a measured chromatographic LogP of 6.50, which is 0.72 log units lower than 2-aminoethyl stearate (LogP 7.22 [1]) and 0.215 log units lower than the amide analog stearamidoethyl ethanolamine (LogP 6.715 estimated [2]). This increased hydrophilicity, attributable to the additional secondary amine in the headgroup, predicts greater aqueous solubility and a different micelle-water partitioning equilibrium in surfactant or lipid nanoparticle formulations.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 6.50 (chromatographic, SIELC) |
| Comparator Or Baseline | 2-Aminoethyl stearate LogP = 7.22 (SIELC); Stearamidoethyl ethanolamine LogP = 6.715 (estimated) |
| Quantified Difference | ΔLogP = −0.72 vs. 2-aminoethyl stearate; ΔLogP = −0.215 vs. stearamidoethyl ethanolamine |
| Conditions | HPLC-based LogP determination (SIELC proprietary algorithm) vs. estimated LogP (The Good Scents Company) |
Why This Matters
A 0.7 log unit shift in LogP can alter critical micelle concentration (CMC) and bilayer partitioning by approximately 5-fold, directly influencing emulsification performance and drug-loading capacity [3].
- [1] SIELC Technologies. 2-Aminoethyl stearate – LogP 7.22. https://sielc.com/2-aminoethyl-stearate. Accessed May 2026. View Source
- [2] The Good Scents Company. Stearamidoethyl ethanolamine – logP (o/w): 6.715 (est). http://www.thegoodscentscompany.com. Accessed May 2026. View Source
- [3] SIELC Technologies. 2-((2-Aminoethyl)amino)ethyl stearate – LogP 6.50. Published May 16, 2018. https://sielc.com/2-2-aminoethylaminoethyl-stearate. Accessed May 2026. View Source
